molecular formula C12H17NO.CH4O3S B219668 4,5,6,7-tetrachloro-3,3-bis[(Z)-2-[4-(dimethylamino)phenyl]-2-(4-methoxyphenyl)ethenyl]-2H-inden-1-one CAS No. 113915-68-7

4,5,6,7-tetrachloro-3,3-bis[(Z)-2-[4-(dimethylamino)phenyl]-2-(4-methoxyphenyl)ethenyl]-2H-inden-1-one

Cat. No. B219668
Key on ui cas rn: 113915-68-7
M. Wt: 774.5 g/mol
InChI Key: NYMQRLJHQHVCAD-HUMGCQOQSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04835291

Procedure details

Into 25 ml of acetic anhydride, 13.0 g of 1-(p-methoxyphenyl)-1-(p-dimethylaminophenyl)ethylene and 9.3 g of tetrachlorophthalic anhydride were added and the mixture was stirred for 2 hours at 120° C. After adding the reaction mixture into 200 ml of water and making the mixture alkaline with sodium hydroxide, the alkaline mixture was extracted with 70 ml of toluene. The solid matter obtained by distilling off toluene from the extract was recrystallized from butanol while purifying with activated carbon to obtain 14.3 g of pale yellow crystals melting at 133°-135° C.
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
pale yellow crystals

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5](=O)[CH3:6])(=O)C.[CH3:8][O:9][C:10]1[CH:15]=[CH:14][C:13]([C:16]([C:18]2[CH:23]=[CH:22][C:21]([N:24]([CH3:26])[CH3:25])=[CH:20][CH:19]=2)=[CH2:17])=[CH:12][CH:11]=1.[Cl:27][C:28]1[C:29]([Cl:41])=[C:30]([Cl:40])[C:31]([Cl:39])=[C:32]2[C:37](=O)[O:36][C:34](=[O:35])[C:33]=12.[OH-].[Na+]>O>[CH3:25][N:24]([CH3:26])[C:21]1[CH:20]=[CH:19][C:18]([C:16]([C:13]2[CH:12]=[CH:11][C:10]([O:9][CH3:8])=[CH:15][CH:14]=2)=[CH:17][C:37]2([CH:17]=[C:16]([C:13]3[CH:14]=[CH:6][C:5]([O:4][CH3:1])=[CH:11][CH:12]=3)[C:18]3[CH:23]=[CH:22][C:21]([N:24]([CH3:26])[CH3:25])=[CH:20][CH:19]=3)[C:32]3[C:33](=[C:28]([Cl:27])[C:29]([Cl:41])=[C:30]([Cl:40])[C:31]=3[Cl:39])[C:34](=[O:35])[O:36]2)=[CH:23][CH:22]=1 |f:3.4|

Inputs

Step One
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
13 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C(=C)C1=CC=C(C=C1)N(C)C
Name
Quantity
9.3 g
Type
reactant
Smiles
ClC=1C(=C(C(=C2C1C(=O)OC2=O)Cl)Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 2 hours at 120° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the alkaline mixture was extracted with 70 ml of toluene
CUSTOM
Type
CUSTOM
Details
The solid matter obtained
DISTILLATION
Type
DISTILLATION
Details
by distilling off toluene from the extract
CUSTOM
Type
CUSTOM
Details
was recrystallized from butanol
CUSTOM
Type
CUSTOM
Details
while purifying with activated carbon

Outcomes

Product
Details
Reaction Time
2 h
Name
pale yellow crystals
Type
product
Smiles
CN(C1=CC=C(C=C1)C(=CC1(OC(=O)C2=C(C(=C(C(=C12)Cl)Cl)Cl)Cl)C=C(C1=CC=C(C=C1)N(C)C)C1=CC=C(C=C1)OC)C1=CC=C(C=C1)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 14.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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